2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide
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Overview
Description
2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide is a chemical compound that belongs to the class of oxadiazole derivatives. This compound features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom, and a chlorophenyl group attached to the oxadiazole ring. The presence of the 3,4-dimethylphenyl group makes it a unique and potentially valuable molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide typically involves multiple steps, starting with the preparation of the oxadiazole core. One common method is the cyclization of acyl hydrazides or thiosemicarbazides with chloroacetic acid under acidic conditions. The reaction conditions often require the use of strong acids such as hydrochloric acid or sulfuric acid, and the reaction is usually carried out at elevated temperatures.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of continuous flow chemistry can also be employed to improve the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The presence of the phenyl groups allows for oxidation reactions, which can introduce hydroxyl groups or other oxygen-containing functional groups.
Reduction: : Reduction reactions can be performed to reduce the oxadiazole ring or the chlorophenyl group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: : Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: : Various electrophilic and nucleophilic substitution reactions can be performed using reagents like halogens, alkyl halides, and amines.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, reduced oxadiazole derivatives, and substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study the effects of oxadiazole derivatives on various biological systems. It can serve as a probe to investigate the interactions between small molecules and biological targets.
Medicine
In medicine, this compound has potential applications in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry
In industry, this compound can be used in the production of materials with specific properties. Its unique chemical structure can be exploited to create new materials with enhanced performance characteristics.
Mechanism of Action
The mechanism by which 2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide exerts its effects involves its interaction with specific molecular targets. The oxadiazole ring can bind to receptors or enzymes, modulating their activity. The phenyl groups can also participate in π-π interactions with biological targets, enhancing the compound's binding affinity.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide
2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(2,4-dimethylphenyl)acetamide
2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(3,5-dimethylphenyl)acetamide
Uniqueness
The uniqueness of 2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide lies in its specific arrangement of substituents on the oxadiazole ring and the phenyl groups. This arrangement can lead to different biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-11-7-8-13(9-12(11)2)20-17(23)10-16-21-18(24-22-16)14-5-3-4-6-15(14)19/h3-9H,10H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQLQGGAFYDUSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=NOC(=N2)C3=CC=CC=C3Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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